molecular formula C6H9N3O2S B8674595 N-(5-aminopyridin-2-yl)methanesulfonamide

N-(5-aminopyridin-2-yl)methanesulfonamide

Cat. No. B8674595
M. Wt: 187.22 g/mol
InChI Key: GCQXSKNZSJHYKS-UHFFFAOYSA-N
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Patent
US05668157

Procedure details

A solution of the product from Step 2 (0.374 g, 1.72 mmol) in 95% EtOH (90 ml) was treated with 0.5 g of 10% palladium-on-carbon catalyst and hydrogenated at atmospheric pressure. The reaction was stopped when the theoretical amount of hydrogen had been consumed. The mixture was filtered through celite and the solid was extracted with warm (2:1) MeOH--CH2 cl2. The combined extracts and filtrate were concentrated and the residue was crystallized from MeOH to give 0.107 g of the titled product, mp 199°-202° C.
Quantity
0.374 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([NH:5][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[CH:8][N:7]=1)(=[O:4])=[O:3].[H][H]>CCO.[Pd]>[NH2:12][C:9]1[CH:10]=[CH:11][C:6]([NH:5][S:2]([CH3:1])(=[O:4])=[O:3])=[N:7][CH:8]=1

Inputs

Step One
Name
Quantity
0.374 g
Type
reactant
Smiles
CS(=O)(=O)NC1=NC=C(C=C1)[N+](=O)[O-]
Name
Quantity
90 mL
Type
solvent
Smiles
CCO
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had been consumed
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
EXTRACTION
Type
EXTRACTION
Details
the solid was extracted
TEMPERATURE
Type
TEMPERATURE
Details
with warm (2:1) MeOH--CH2 cl2
CONCENTRATION
Type
CONCENTRATION
Details
The combined extracts and filtrate were concentrated
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from MeOH

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC(=NC1)NS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.107 g
YIELD: CALCULATEDPERCENTYIELD 33.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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